molecular formula C4H12N2O2S B13237533 [(2-Methylpropyl)sulfamoyl]amine

[(2-Methylpropyl)sulfamoyl]amine

Cat. No.: B13237533
M. Wt: 152.22 g/mol
InChI Key: HUEVLSWRWJJDCN-UHFFFAOYSA-N
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Description

CAS Number: 924307-66-4 Molecular Formula: C 4 H 12 N 2 O 2 S Molecular Weight: 152.22 g/mol MDL Number: MFCD22566268 [(2-Methylpropyl)sulfamoyl]amine is a chemical compound supplied for research and development purposes. It is characterized by its specific molecular structure, which can be represented by the SMILES notation NS(=O)(NCC(C)C)=O . As a sulfamoyl amine derivative, this class of compounds is often of interest in medicinal chemistry and drug discovery research for their potential biological activities. Researchers utilize such building blocks in the synthesis of more complex molecules or for probing biochemical pathways. Handling and Storage: Please note that this product requires cold-chain transportation . For specific storage conditions, safety information, and hazard statements, consult the available Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(sulfamoylamino)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVLSWRWJJDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reactions Involving 2 Methylpropyl Sulfamoyl Amine Precursors

Nucleophilic Addition Pathways in Sulfonamide Formation

The formation of sulfonamides, including [(2-Methylpropyl)sulfamoyl]amine, frequently proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com This pathway typically involves the reaction of an amine with a sulfonyl chloride. In the context of synthesizing this compound, a key precursor would be (2-Methylpropyl)sulfamoyl chloride.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This carbon atom is rendered significantly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. savemyexams.comchemguide.co.uk This initial attack leads to the formation of a transient, unstable tetrahedral intermediate. youtube.com

The reaction proceeds through an elimination stage where the carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uk A second molecule of the amine then acts as a base to deprotonate the nitrogen atom, neutralizing the positive charge and yielding the final N-substituted sulfonamide product along with an ammonium (B1175870) chloride salt. savemyexams.comchemistrystudent.com

Table 1: Key Steps in Nucleophilic Addition-Elimination for Sulfonamide Formation

StepDescription
1. Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.com
2. Intermediate Formation A tetrahedral intermediate is formed where the nitrogen is bonded to the sulfur, and the sulfur-oxygen double bond becomes a single bond, with the oxygen carrying a negative charge. youtube.com
3. Elimination The sulfur-oxygen double bond reforms, and the chloride ion is eliminated from the intermediate. chemguide.co.uk
4. Deprotonation A second amine molecule removes a proton from the nitrogen atom, resulting in the final sulfonamide and an ammonium salt. savemyexams.com

Radical Reaction Mechanisms for Hydrosulfamoylation

Hydrosulfamoylation, the addition of a sulfamoyl group and a hydrogen atom across a double bond, can be achieved through radical reaction mechanisms. These reactions offer an alternative pathway to functionalize molecules with the sulfamoyl moiety.

Recent advancements have demonstrated the generation of sulfamoyl radicals from various precursors, which can then be used in addition reactions with alkenes. chemrxiv.orgresearchgate.netconsensus.app For instance, a precursor like (2-Methylpropyl)sulfamoyl chloride could potentially be used to generate the corresponding (2-Methylpropyl)sulfamoyl radical.

The general mechanism involves the radical addition of the sulfamoyl radical to the alkene, forming a carbon-centered radical intermediate. This is followed by a hydrogen atom transfer (HAT) from a suitable donor to yield the final hydrosulfamoylated product. nih.gov

Radical reactions proceed through a series of defined steps: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This step involves the initial formation of the reactive radical species. chemistrysteps.com In the context of hydrosulfamoylation, the (2-Methylpropyl)sulfamoyl radical can be generated from a suitable precursor, such as (2-Methylpropyl)sulfamoyl chloride, through homolytic cleavage induced by heat or, more commonly, through photoredox catalysis. nih.govrsc.org In a photoredox-catalyzed system, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer to the sulfamoyl chloride, leading to its fragmentation into a sulfamoyl radical and a chloride anion. nih.gov

Propagation: This is the chain-carrying part of the reaction. masterorganicchemistry.comyoutube.com It typically consists of two main steps:

The generated (2-Methylpropyl)sulfamoyl radical adds to the alkene double bond. This addition usually occurs at the less substituted carbon atom to form a more stable, substituted carbon-centered radical. youtube.com

This newly formed alkyl radical then abstracts a hydrogen atom from a hydrogen atom donor present in the reaction mixture, such as tris(trimethylsilyl)silane (B43935) or a thiol. nih.gov This step forms the desired hydrosulfamoylated product and regenerates a radical species that can continue the chain reaction. nih.govlibretexts.org

Table 2: Initiation and Propagation in Radical Hydrosulfamoylation

PhaseStepDescription
Initiation Radical Generation A precursor (e.g., (2-Methylpropyl)sulfamoyl chloride) undergoes homolytic cleavage, often via photoredox catalysis, to form the (2-Methylpropyl)sulfamoyl radical. nih.gov
Propagation Step 1: Addition The sulfamoyl radical adds to an alkene, breaking the pi-bond and forming a new carbon-centered radical. youtube.com
Step 2: H-Atom Transfer The carbon-centered radical abstracts a hydrogen atom from a donor, yielding the final product and regenerating a radical to continue the chain. nih.gov

The direct observation and characterization of the transient radical intermediates in these reactions are crucial for mechanistic validation. Electron Spin Resonance (ESR) spectroscopy, often combined with spin trapping techniques, is a powerful tool for this purpose. nih.gov

In a typical experiment, a short-lived radical, such as the (2-Methylpropyl)sulfamoyl radical or the subsequent carbon-centered radical, is "trapped" by reacting it with a spin trap molecule. This reaction forms a more stable and persistent radical adduct that can be detected and characterized by ESR spectroscopy. The resulting ESR spectrum provides information about the structure and environment of the trapped radical. nih.gov

While direct ESR studies on the (2-Methylpropyl)sulfamoyl radical may not be widely reported, the techniques used for characterizing other sulfur-centered radicals, such as thiyl and sulfate (B86663) anion radicals, would be directly applicable. nih.gov These methods allow for the confirmation of the proposed radical intermediates and help in elucidating the reaction pathway.

Catalytic Cycle Investigations in Sulfamoylation Reactions

The development of catalytic methods for sulfamoylation is of significant interest as it can offer more efficient and selective routes to sulfonamide synthesis. Copper-based catalysts have shown considerable promise in a variety of amination and sulfonylation reactions. nih.govrsc.org

A plausible catalytic cycle for a copper-catalyzed sulfamoylation reaction, for instance, the coupling of an amine with a sulfamoyl source, can be proposed based on known copper-catalyzed amination mechanisms. nih.govnih.gov

The cycle might initiate with the coordination of the amine to a copper(I) or copper(II) catalyst. Oxidative addition of a sulfamoyl precursor, or reaction with an activated sulfamoyl species, could lead to a higher-valent copper intermediate. This key intermediate would contain both the amine and sulfamoyl fragments coordinated to the copper center. The crucial carbon-nitrogen bond-forming step would then occur via reductive elimination, releasing the sulfonamide product and regenerating the active copper catalyst, which can then re-enter the catalytic cycle. nih.gov

The specific oxidation states of copper (e.g., Cu(I)/Cu(III) or Cu(II)/Cu(IV)) and the nature of the ligands coordinated to the copper center are critical factors that influence the efficiency and selectivity of the catalytic process. Kinetic studies and characterization of catalytic intermediates are essential to fully elucidate these complex cycles. nih.gov

Table 3: Hypothetical Catalytic Cycle for Copper-Catalyzed Sulfamoylation

StepDescription
1. Catalyst Activation/Coordination The amine substrate coordinates to the active copper catalyst.
2. Oxidative Addition/Ligand Exchange A sulfamoyl precursor reacts with the copper complex, leading to a higher-valent copper intermediate containing both reactive partners.
3. Reductive Elimination The C-N bond is formed, releasing the sulfonamide product.
4. Catalyst Regeneration The copper catalyst is regenerated to its active state, ready for the next cycle.

Chemical Reactivity and Derivatization Strategies of 2 Methylpropyl Sulfamoyl Amine

Reactivity of the Sulfamoyl Group Towards Electrophiles and Nucleophiles

The sulfamoyl group is relatively unreactive; however, its nitrogen and sulfur atoms can participate in various chemical reactions. wikipedia.org The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the sulfur atom is electrophilic.

Reactions with Electrophiles: The primary amine of the sulfamoyl group can be targeted by electrophiles. Common reactions include alkylation, acylation, and arylation to generate substituted sulfonamides. acs.orgnih.gov For instance, reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylsulfonamides. wikipedia.org Similarly, sulfonation with sulfonyl chlorides yields N-sulfonylsulfonamides. wikipedia.org

Reactions with Nucleophiles: The sulfur atom of the sulfamoyl group is susceptible to nucleophilic attack. While the S-N bond is generally stable, it can be cleaved under certain conditions. For example, strong nucleophiles can displace the amine group. Nucleophilic substitution reactions at the sulfur atom are fundamental to the synthesis of a variety of sulfonamide derivatives. researchgate.net The reaction of sulfonyl chlorides with primary or secondary amines is a classic method for creating sulfonamides, where the amine acts as the nucleophile attacking the electrophilic sulfur atom. wikipedia.orglibretexts.org

Reaction Type Reagent Product
AlkylationAlkyl HalideN-Alkyl-[(2-methylpropyl)sulfamoyl]amine
AcylationAcyl ChlorideN-Acyl-[(2-methylpropyl)sulfamoyl]amine
SulfonationSulfonyl ChlorideN-Sulfonyl-[(2-methylpropyl)sulfamoyl]amine
Nucleophilic SubstitutionAmineSubstituted Sulfonamide

Modification of the Sulfur-Nitrogen Linkage

The sulfur-nitrogen (S-N) bond is a cornerstone of the sulfamoyl amine structure. While generally robust, this bond can be cleaved or modified through specific chemical strategies.

Reductive Cleavage: The N-S bond of sulfonamides can be reductively cleaved to produce sulfinates and amines. chemrxiv.org This transformation is valuable for late-stage functionalization, allowing the sulfamoyl group to be used as a synthetic handle that can be removed or converted into other functional groups. chemrxiv.org

Photolytic Cleavage: The sulfonamide bond has been shown to be susceptible to photolytic cleavage upon irradiation with ultraviolet light. nih.gov This method can yield the corresponding amino acid and sulfonic acid, although side reactions can occur. nih.gov

Fragmentation: In mass spectrometry, the S-N bond is often a site of heterolytic cleavage. rsc.orgresearchgate.net Theoretical studies have investigated the fragmentation pathways of sulfonamides, providing insights into the stability and reactivity of the S-N bond. rsc.org

Rearrangement Reactions: Under certain conditions, sulfonamides can undergo rearrangements involving the S-N bond. For instance, the Smiles rearrangement can occur in appropriately substituted aryl sulfonamides, leading to the formation of new C-N bonds. acs.org

Modification Method Outcome Significance
Reductive CleavageGenerates sulfinates and aminesEnables late-stage functionalization
Photolytic CleavageBreaks the S-N bond to yield amines and sulfonic acidsAlternative deprotection strategy
Heterolytic FragmentationCleavage of the S-N bond in mass spectrometryProvides structural information
Smiles RearrangementFormation of new C-N bondsSynthetic utility for complex molecules

Derivatization for Analogue Synthesis (Focus on Chemical Transformations)

The synthesis of analogues of [(2-Methylpropyl)sulfamoyl]amine is of significant interest for drug discovery and materials science. ijarsct.co.inresearchgate.net Derivatization can be achieved by modifying the primary amine, the 2-methylpropyl group, or the sulfamoyl core.

The primary amine offers a convenient point for diversification. As previously mentioned, it can be alkylated, acylated, or reacted with various electrophiles to introduce a wide range of substituents. acs.orgnih.gov The synthesis of novel sulfonamide analogues often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.innih.gov

Furthermore, the development of methods for the synthesis of unsymmetrical N-arylsulfamides using sulfamoyl azides and arylboronic acids has expanded the toolkit for creating diverse analogues. researchgate.net The ability to generate sulfinate salts from primary sulfonamides also opens up numerous possibilities for derivatization by trapping these intermediates with different electrophiles. chemrxiv.org

Late-Stage Functionalization Methodologies Applied to Sulfamoyl Amines

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for rapidly diversifying complex molecules. chemrxiv.orgacs.orgnih.gov Several LSF methods have been developed for sulfonamides.

Deaminative Functionalization: A notable LSF approach involves the diazotization of primary sulfonamides, which enables their conversion into sulfonyl chlorides, sulfonates, and other complex sulfonamides without the need for pre-functionalization. acs.org Another strategy is the reductive deamination of primary sulfonamides to sulfinates, which can then be converted into a variety of other functional groups. chemrxiv.org

Photocatalytic Functionalization: Photocatalysis has emerged as a mild and efficient tool for the LSF of sulfonamides. By converting sulfonamides into sulfonyl radical intermediates, a range of transformations can be achieved, such as the hydrosulfonylation of alkenes. nih.govnih.govacs.org This approach allows for the introduction of new chemical entities into complex, pharmaceutically relevant molecules. nih.govnih.govacs.org

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important tool for molecular synthesis. nih.govpurdue.edu While challenging, methods for the C-H functionalization of the 2-methylpropyl group could provide a direct route to novel analogues. nih.govresearchgate.netacs.org Such strategies would allow for the introduction of functional groups at specific positions on the alkyl chain, significantly expanding the accessible chemical space.

LSF Methodology Key Intermediate/Reaction Products
Deaminative FunctionalizationDiazotization or Reductive DeaminationSulfonyl chlorides, sulfonates, sulfones, etc. chemrxiv.orgacs.org
Photocatalytic FunctionalizationSulfonyl RadicalComplex sulfones via hydrosulfonylation of alkenes nih.govnih.govacs.org
C-H FunctionalizationDirect C-H activationAlkylated, arylated, or otherwise functionalized 2-methylpropyl group

Theoretical and Computational Studies of 2 Methylpropyl Sulfamoyl Amine

Molecular Orbital Theory Applications to the Sulfamoyl Amine System

Molecular Orbital (MO) theory is instrumental in describing the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate a molecule's behavior in chemical reactions. youtube.comyoutube.com For sulfamoyl amines, the HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A larger gap suggests higher stability and lower reactivity. nih.govmdpi.com In sulfamoyl amine systems, the distribution of electron density in these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in related sulfonamides, the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO is centered on other parts of the molecule, indicating the direction of intramolecular charge transfer upon excitation. researchgate.net Computational studies on various sulfonamides have calculated HOMO-LUMO energy gaps to predict their reactivity and stability. researchgate.netresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Structural Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the geometries and relative energies of different conformers of a molecule. researchgate.netnih.gov For sulfamoyl amines, DFT calculations can elucidate the preferred three-dimensional arrangement of the atoms, which is critical for understanding their biological activity and physical properties. nih.gov

Studies on related sulfonamides have shown that the conformational preferences are often governed by the orientation of the sulfamoyl group relative to other parts of the molecule. mdpi.comnih.gov For instance, in N-phenylbenzenesulfonamides, synclinal conformations are often preferred. nih.gov DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular structure and determine the most stable conformers. researchgate.netresearchgate.net These calculations can also predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structures. researchgate.netnih.gov The stability of sulfamoyl amines can be further assessed by calculating their formation free energies and evaluating potential decomposition pathways. researchgate.net

Computational Modeling of Reaction Transition States and Pathways in Sulfamoylation

Understanding the mechanism of sulfamoylation, the process of introducing a sulfamoyl group, is crucial for synthesizing new compounds and understanding their formation in biological systems. Computational modeling can map out the entire reaction pathway, including the high-energy transition states that are difficult to observe experimentally. mit.edunih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. arxiv.org This allows for the determination of activation barriers, which govern the reaction rate. mit.edu For instance, computational studies can investigate the feasibility of different proposed mechanisms for sulfamoylation, such as those involving single electron transfer or chlorine atom abstraction in the case of sulfamoyl chlorides. acs.orgacs.org These models can also explore the regioselectivity of sulfamoylation reactions, providing insights into why a particular site on a molecule is preferentially modified. rsc.org Recent advancements in machine learning are also being applied to predict transition state structures more rapidly. mit.edu

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide a quantitative description of the electronic structure of [(2-Methylpropyl)sulfamoyl]amine, which is key to understanding its reactivity. nih.gov Various quantum chemical descriptors can be calculated to predict how the molecule will interact with other species. orientjchem.orggrafiati.com

These descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govorientjchem.org

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites. orientjchem.org

These analyses have been applied to various sulfonamides to correlate their electronic properties with their observed biological activities. researchgate.netorientjchem.org For example, the calculated electronegativity can indicate a molecule's ability to accept electrons. orientjchem.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of this compound is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. researchgate.netmdpi.com

Computational methods, particularly DFT, are used to perform potential energy surface scans, where the energy of the molecule is calculated as a function of the rotation around key single bonds. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. mdpi.com Studies on related molecules like silatranes with sulfonamide substituents have shown how intermolecular and intramolecular hydrogen bonds, as well as other weak interactions, dictate the supramolecular structure in the solid state. mdpi.com Similar principles apply to the intramolecular interactions within a single this compound molecule.

Role of 2 Methylpropyl Sulfamoyl Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Chemical Structures

While specific examples detailing the use of [(2-Methylpropyl)sulfamoyl]amine as a direct precursor in the synthesis of highly complex, multi-step natural products or pharmaceuticals are not widely reported in mainstream chemical literature, its structural motifs suggest a clear potential for such applications. The primary amine and the sulfamoyl group are reactive handles that can be selectively functionalized.

For instance, the amine can undergo a variety of transformations including acylation, alkylation, and arylation to build more elaborate molecular frameworks. The sulfamoyl nitrogen atoms can also participate in reactions, although they are generally less nucleophilic. The isobutyl group, while relatively inert, provides steric bulk and lipophilicity that can be advantageous in modulating the physicochemical properties of the final compound.

The general utility of related sulfamide-containing compounds as precursors is well-established. They serve as key intermediates in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor antagonists. By analogy, this compound can be envisioned as a starting material for the synthesis of novel therapeutic agents.

Application in Divergent Synthetic Pathways

The concept of divergent synthesis, where a common intermediate is used to generate a variety of structurally distinct products, is a powerful strategy in medicinal chemistry and materials science. rsc.org this compound is well-suited for this approach due to the differential reactivity of its functional groups.

A plausible divergent synthetic strategy starting from this compound could involve the initial selective protection of one of the amine functionalities, followed by diversification at the other. For example, the primary amine could be selectively acylated, and the resulting intermediate could then undergo a range of reactions at the sulfamoyl nitrogen. Alternatively, reaction conditions could be tuned to favor initial reaction at the sulfamoyl group, followed by diversification at the primary amine. This orthogonal reactivity allows for the systematic exploration of chemical space around the core this compound scaffold.

Reaction Type Potential Product Class Key Reagents/Conditions
N-AcylationAmides, CarbamatesAcyl chlorides, Isocyanates
N-AlkylationSecondary/Tertiary AminesAlkyl halides, Reductive amination
N-ArylationN-Aryl SulfamidesBuchwald-Hartwig or Ullmann coupling
CyclizationHeterocyclesIntramolecular condensation

Scaffold for Chemical Library Generation (Focus on Chemical Diversity)

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of this compound makes it an attractive scaffold for creating libraries with significant chemical diversity. The ability to introduce a wide array of substituents at multiple points on the molecule allows for the generation of a large number of unique compounds from a single starting material.

A combinatorial library based on this compound could be constructed by reacting the scaffold with a diverse set of building blocks. For example, a library of amides could be generated by reacting the primary amine with a collection of different carboxylic acids or their activated derivatives. Similarly, a library of N-substituted sulfamides could be created through reactions with various electrophiles. The isobutyl group also contributes to the diversity by providing a non-polar region, which can be important for interactions with biological targets. The combination of different functional groups and steric properties that can be introduced makes this scaffold valuable for exploring a broad range of biological activities. The use of flow chemistry could further accelerate the synthesis of such libraries in an assembly-line fashion. chemrxiv.org

Role in the Construction of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are a prominent class of compounds in medicinal chemistry, with a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The sulfamoyl group of this compound provides a pre-installed sulfur-nitrogen linkage that can be exploited for the synthesis of various sulfur-containing heterocyclic systems.

While direct examples using this compound are scarce, related sulfamides are known to participate in cyclization reactions to form heterocycles such as thiadiazines and other related structures. For example, intramolecular condensation reactions between the sulfamoyl group and another functional group introduced elsewhere in the molecule could lead to the formation of a heterocyclic ring. The strategic placement of reactive groups would dictate the size and type of the resulting heterocycle. The synthesis of sulfur heterocycles often involves the reaction of sulfur-containing building blocks with other organic substrates. arkat-usa.org

Heterocycle Class Potential Synthetic Approach
ThiadiazinesIntramolecular cyclization of a functionalized this compound derivative
ThiazolesReaction with a suitable three-carbon building block
BenzothiadiazinesCyclization with an ortho-functionalized aromatic ring

Analytical Methodologies for Structural Elucidation of Sulfamoyl Amines

Advanced Spectroscopic Techniques in Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of new chemical entities. By probing molecules in different ways, these techniques provide complementary data that, when integrated, lead to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for delineating the exact structure of organic molecules in solution, offering granular details about the carbon-hydrogen framework. For [(2-Methylpropyl)sulfamoyl]amine, ¹H and ¹³C NMR are essential.

In a characteristic ¹H NMR spectrum of this compound, distinct proton signals are anticipated at specific chemical shifts, which are influenced by their immediate electronic surroundings. The isobutyl moiety would present a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the sulfamoyl nitrogen. The protons on the terminal amine and the sulfamoyl nitrogen are likely to appear as broad singlets, a result of quadrupole broadening and chemical exchange phenomena. libretexts.org

¹³C NMR spectroscopy complements the proton data by detailing the carbon backbone. nih.gov Each unique carbon atom in this compound would generate a discrete signal. The chemical shifts for the methyl, methine, and methylene carbons of the isobutyl group would be found in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming atomic connectivity. nih.gov A COSY spectrum would reveal correlations between adjacent protons, such as those between the methylene and methine protons of the isobutyl group. An HSQC spectrum would link each proton signal to its directly bonded carbon atom, thereby confirming the C-H framework of the molecule. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃~0.9Doublet6H
CH~1.8 - 2.0Multiplet1H
CH₂~2.9Doublet2H
NH (sulfamoyl)Variable (Broad)Singlet1H
NH₂ (amine)Variable (Broad)Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
CH₃~20
CH~28
CH₂~55

Mass Spectrometry Approaches for Molecular Fingerprinting

Mass spectrometry (MS) is a vital technique for ascertaining the molecular weight and elemental composition of a compound. purdue.edu High-resolution mass spectrometry (HRMS) can deliver a highly precise mass measurement, enabling the determination of the molecular formula.

For this compound (C₄H₁₂N₂O₂S), the exact mass is calculated from the most abundant isotopes of its constituent elements. The mass spectrum would display a significant molecular ion peak (M⁺) or, more frequently with soft ionization methods like electrospray ionization (ESI), a protonated molecule [M+H]⁺.

The fragmentation patterns observed in the mass spectrum yield additional structural details. deepdyve.com The fragmentation of the isobutyl group would likely result in characteristic neutral losses and fragment ions. For instance, the loss of a propyl radical (C₃H₇•) or an isobutene molecule (C₄H₈) could be observed, which helps to confirm the structure of the alkyl substituent.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zDescription
[C₄H₁₂N₂O₂S+H]⁺153.0692Protonated Molecule
[C₄H₁₂N₂O₂S+Na]⁺175.0512Sodium Adduct

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary methods that investigate the vibrational modes of a molecule, offering a "fingerprint" of the functional groups present. nih.gov These techniques can be used to identify pure crystal forms and quantify mixtures. americanpharmaceuticalreview.com

The IR spectrum of this compound would show characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the secondary sulfonamide (NH) would manifest as distinct bands in the 3400-3200 cm⁻¹ region. libretexts.orgresearchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group would produce strong absorptions around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgnih.gov The S-N stretching vibration is expected in the 900-800 cm⁻¹ range. nih.gov

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary data. nih.gov While N-H and O-H stretches are typically weak in Raman spectra, the S=O and S-N stretching vibrations would likely yield strong signals, confirming the sulfamoyl moiety. americanpharmaceuticalreview.com

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Amine & Sulfonamide)Stretching3400 - 3200Medium - Strong
C-H (Aliphatic)Stretching2960 - 2850Medium - Strong
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300Strong
S=O (Sulfonamide)Symmetric Stretching1160 - 1140Strong
S-N (Sulfonamide)Stretching900 - 800Medium

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures. The selection of a specific method is guided by the scale of purification and the compound's physicochemical properties.

High-performance liquid chromatography (HPLC) is a versatile technique for both analytical and preparative-scale purifications. mdpi.com Given the polarity of the sulfamoyl and amine groups, reversed-phase HPLC on a C18 column is a suitable approach. The mobile phase would typically consist of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to enhance peak shape. researchgate.net

For larger-scale purifications, column chromatography with silica (B1680970) gel is a widely used and effective method. biotage.com A solvent system with a gradually increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane, would likely be used to elute the compound. The separation progress is monitored by thin-layer chromatography (TLC), with visualization of the compound spots achieved using a suitable staining agent like potassium permanganate (B83412) or ninhydrin, which reacts with the amine group.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be obtained, X-ray crystallography offers the most definitive structural information. This technique reveals the precise three-dimensional arrangement of atoms in the solid state, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. nih.govnih.gov

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